Methyl 4,4-diethoxybut-2-enoate
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Overview
Description
Methyl 4,4-diethoxybut-2-enoate: is an organic compound with the molecular formula C9H16O4. It is an ester derivative of butenoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4-diethoxybut-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is typically generated from a precursor such as a ketone, ester, or nitrile, and then reacted with an alkyl halide under S_N2 reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale alkylation processes, where the enolate ion is prepared in situ and reacted with the appropriate alkylating agent under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4-diethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-diethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,4-diethoxybut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ethoxy groups provide steric hindrance and electronic effects that influence its reactivity. The compound can form intermediates that participate in further chemical transformations, leading to the formation of desired products .
Comparison with Similar Compounds
- Methyl 3-(bromomethyl)but-3-enoate
- 2-(bromomethyl)-4,4-diethoxybut-1-ene
- Methyl (2E)-5-(bromomethyl)hexa-2,5-dienoate
Comparison: Methyl 4,4-diethoxybut-2-enoate is unique due to the presence of two ethoxy groups, which provide distinct steric and electronic properties compared to similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis, offering different reactivity and selectivity profiles .
Properties
CAS No. |
59807-51-1 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4,4-diethoxybut-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-4-12-9(13-5-2)7-6-8(10)11-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
NERJVPUVPANKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC(=O)OC)OCC |
Origin of Product |
United States |
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